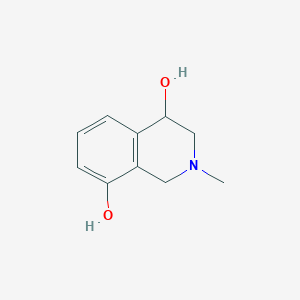

2-Méthyl-1,2,3,4-tétrahydroisoquinoline-4,8-diol

Vue d'ensemble

Description

2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol is a natural product found in Mammillaria longimamma with data available.

Applications De Recherche Scientifique

Activités biologiques

Les composés naturels et synthétiques à base de THIQ exercent diverses activités biologiques contre divers agents pathogènes infectieux et troubles neurodégénératifs . Ils se sont avérés avoir une activité biologique puissante .

Chimie médicinale

L'échafaudage hétérocyclique THIQ a suscité beaucoup d'attention dans la communauté scientifique, ce qui a conduit au développement de nouveaux analogues THIQ . Ces analogues ont été étudiés pour leur relation structure-activité (SAR) et leur mécanisme d'action .

Contrôle de la fonction des neurotransmetteurs

Il a été suggéré que les tétrahydroisoquinolines endogènes jouent un rôle dans le contrôle de la fonction des neurotransmetteurs . Ils peuvent également prévenir la neurotoxicité liée à l'activité de la MAO dans le cerveau .

Antibiotiques antitumoraux

Des antibiotiques antitumoraux à base de THIQ ont été isolés à partir de différentes sources naturelles . Ces antibiotiques ont suscité beaucoup d'attention pendant plus de 4 décennies .

Recherche sur la maladie de Parkinson

La 1-méthyl-1,2,3,4-tétrahydroisoquinoline a été utilisée dans la recherche liée à la maladie de Parkinson . Il a été associé à la formation de corps de Lewy, qui sont la caractéristique histopathologique la plus typique de la maladie de Parkinson

Mécanisme D'action

Target of Action

It’s known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Some non-catechol tiq derivatives have been shown to inhibit the biosynthesis of 1-metiq in the mitochondrial–synaptosomal fraction of rat brain .

Biochemical Pathways

It’s known that thiqs can affect various biochemical pathways related to infective pathogens and neurodegenerative disorders .

Result of Action

It’s known that some tiqs can produce some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered tiq in high doses .

Analyse Biochimique

Biochemical Properties

It is known that isoquinoline alkaloids, to which this compound belongs, interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that isoquinoline alkaloids can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Related compounds have been shown to produce some damage to dopaminergic neurons in rats when administered in high doses

Metabolic Pathways

Related compounds have been shown to be involved in the metabolism of dopamine, a key neurotransmitter

Activité Biologique

2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol (THIQ) is a compound belonging to the isoquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of THIQ, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- IUPAC Name : (4R)-2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol

- SMILES : CN1CC(C2=C(C1)C(=CC=C2)O)O

THIQ exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : THIQ has been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis. This inhibition can affect neurotransmitter levels and has implications in treating neurological disorders .

- Receptor Interactions : The compound interacts with various receptors, which may lead to neuroprotective effects. Its structural analogs have demonstrated activity against neurodegenerative diseases by modulating receptor signaling pathways .

- Antioxidant Properties : THIQ exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress, which is beneficial in preventing cellular damage associated with various diseases.

Biological Activities

The biological activities of THIQ are extensive and include:

- Neuroprotective Effects : Studies indicate that THIQ analogs can protect neurons from damage caused by oxidative stress and excitotoxicity, making them potential candidates for treating neurodegenerative diseases .

- Antimicrobial Activity : THIQ derivatives have shown promise against a range of pathogens, suggesting their potential use as antimicrobial agents .

- Cardiovascular Effects : Some studies highlight the cardioprotective effects of THIQ through modulation of cardiac function and reduction of fibrosis in heart tissues .

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of THIQ in models of Parkinson's disease. The results indicated that treatment with THIQ reduced dopaminergic neuron loss and improved motor function in animal models. The proposed mechanism involved the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses .

Case Study 2: Antimicrobial Activity

Research demonstrated that THIQ derivatives exhibit significant antibacterial activity against Staphylococcus aureus. The study utilized minimum inhibitory concentration (MIC) assays to evaluate efficacy, revealing that certain analogs were effective at concentrations as low as 10 µg/mL .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol | Neuroprotective, Antimicrobial | Enzyme inhibition, receptor modulation |

| 1,2,3,4-Tetrahydroisoquinoline | Antioxidant, Neuroprotective | Free radical scavenging |

| 1-Benzyl-3-methyl-1,2,3,4-tetrahydroisoquinoline | Antimicrobial | Disruption of bacterial cell wall |

Propriétés

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-5-8-7(10(13)6-11)3-2-4-9(8)12/h2-4,10,12-13H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGIYKRHRXZGIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=C(C1)C(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545543 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23824-25-1 | |

| Record name | 1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23824-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.